molecular formula C15H15N3OS B12847772 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12847772
M. Wt: 285.4 g/mol
InChI Key: NNSLQCQCMFBQHJ-UHFFFAOYSA-N
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Description

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a furan ring, a pyrazole ring, and a carbothioamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a thiosemicarbazide intermediate, which is then cyclized to form the pyrazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbothioamide group can produce corresponding amines.

Scientific Research Applications

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-19-14)18(17-12)15(16)20/h2-8,13H,9H2,1H3,(H2,16,20)

InChI Key

NNSLQCQCMFBQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)N

Origin of Product

United States

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